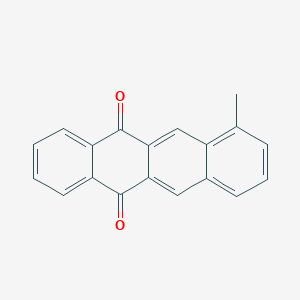
7-Methyltetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyltetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative. It is a member of the tetracenequinones family, characterized by its four fused benzene rings and two ketone groups at positions 5 and 12.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetracene-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (2-(dimethoxymethyl)phenyl)methanol with 1,4-naphthoquinone in the presence of glacial acetic acid and water, followed by heating at 100°C for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
7-Methyltetracene-5,12-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyltetracene-5,12-dione involves its interaction with DNA and proteins. The compound predominantly binds to the minor groove of DNA, disrupting the replication process and leading to cell death. This interaction is facilitated by its planar structure, which allows it to intercalate between DNA base pairs . Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Tetracenomycin D1: Another tetracenequinone derivative with antimicrobial properties.
Tetracenomycin B1: Known for its antibacterial activity.
Uniqueness: 7-Methyltetracene-5,12-dione stands out due to its unique combination of anticancer and electronic properties. Its ability to interact with DNA and proteins, coupled with its stable chromophore structure, makes it a versatile compound for both medicinal and industrial applications .
Propriétés
Formule moléculaire |
C19H12O2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
7-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-16-17(10-15(11)12)19(21)14-8-3-2-7-13(14)18(16)20/h2-10H,1H3 |
Clé InChI |
ULMMIETWCKVLJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C3C(=CC2=CC=C1)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)

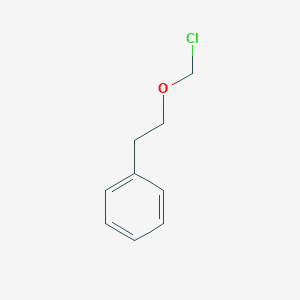

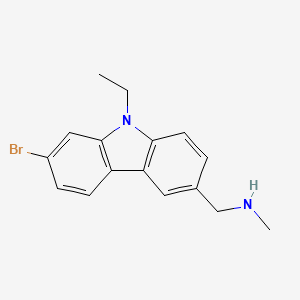
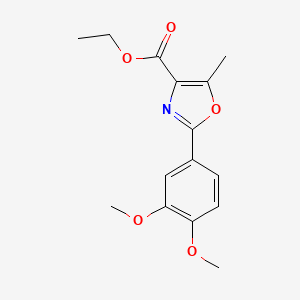
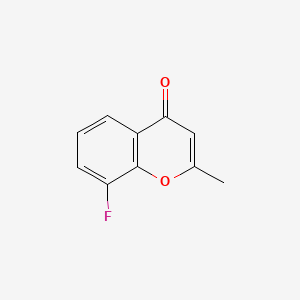
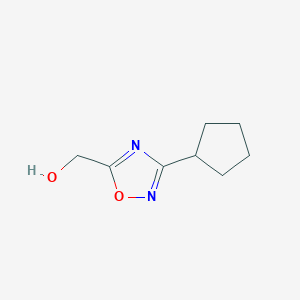
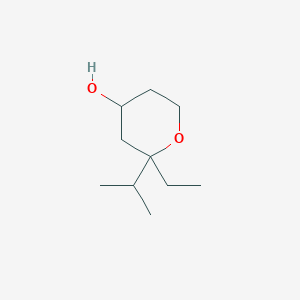
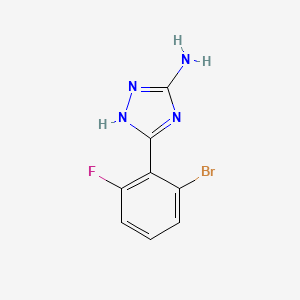
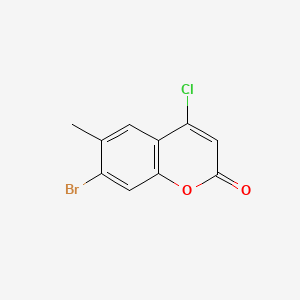
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
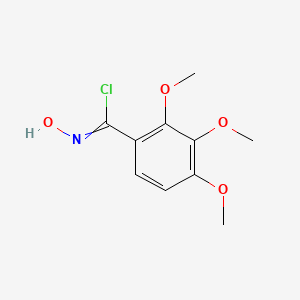
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
